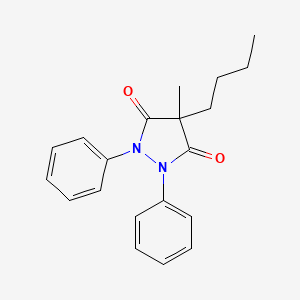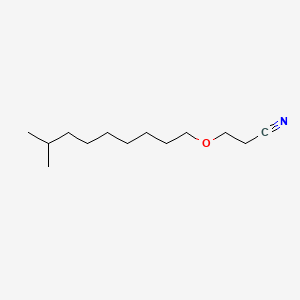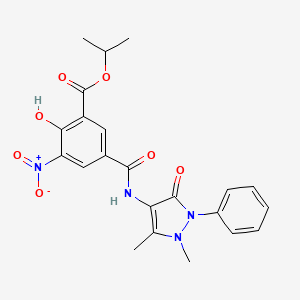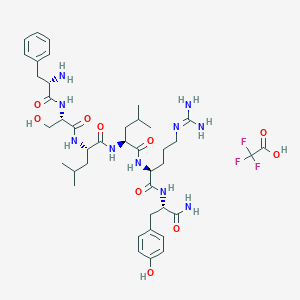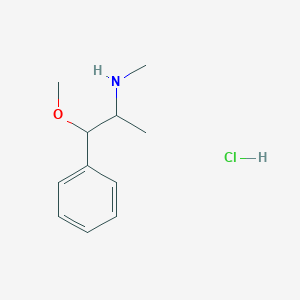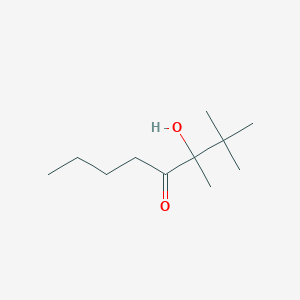
3-Hydroxy-2,2,3-trimethyloctan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2,2,3-trimethyloctan-4-one is an organic compound with the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol. It is known for its unique structure, which includes a hydroxyl group and a ketone group on a branched carbon chain. This compound is used in various chemical and industrial applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Hydroxy-2,2,3-trimethyloctan-4-one can be synthesized through several synthetic routes. One common method involves the use of a three-necked flask equipped with an overhead mechanical stirrer, a Claisen adapter containing a low-temperature thermometer, and a no-air stopper . The reaction conditions typically involve the use of specific reagents and solvents to achieve the desired product.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the compound effectively.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-2,2,3-trimethyloctan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl and ketone functional groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Aplicaciones Científicas De Investigación
3-Hydroxy-2,2,3-trimethyloctan-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it may be studied for its potential biological activities and interactions with various biomolecules. Industrially, it is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2,2,3-trimethyloctan-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a significant role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use.
Comparación Con Compuestos Similares
3-Hydroxy-2,2,3-trimethyloctan-4-one can be compared with other similar compounds, such as 4-hydroxy-2,2,3-trimethyloctan-4-one and 3-hydroxy-2,2,4-trimethyloctan-4-one . These compounds share similar structural features but differ in the position of the hydroxyl and ketone groups, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific arrangement of functional groups, making it suitable for particular chemical and industrial applications.
Propiedades
Número CAS |
85083-71-2 |
|---|---|
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
3-hydroxy-2,2,3-trimethyloctan-4-one |
InChI |
InChI=1S/C11H22O2/c1-6-7-8-9(12)11(5,13)10(2,3)4/h13H,6-8H2,1-5H3 |
Clave InChI |
AUTKHDMDXOJGAA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C(C)(C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


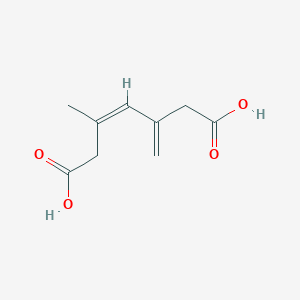
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid](/img/structure/B13779943.png)
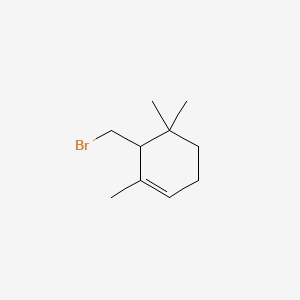

![N-[(3,4-Dimethoxyphenyl)methylene]propylamine](/img/structure/B13779963.png)


![[2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate](/img/structure/B13779975.png)

